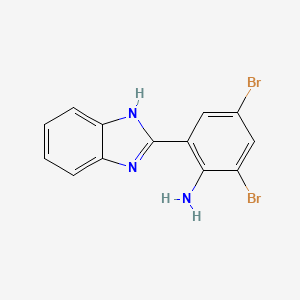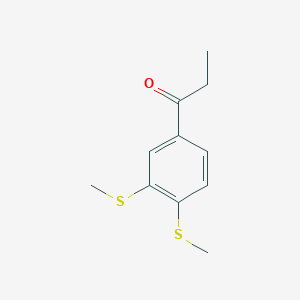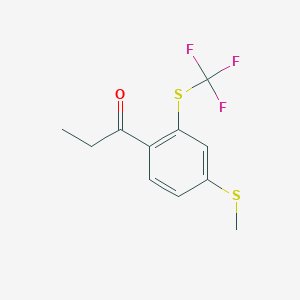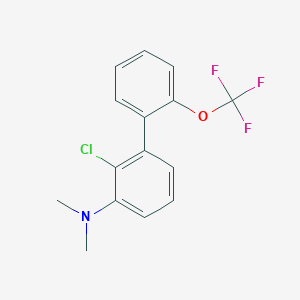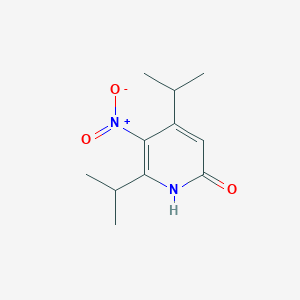
4,6-Diisopropyl-5-nitropyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diisopropyl-5-nitropyridin-2-ol is a chemical compound with the molecular formula C11H16N2O3 It is a derivative of pyridine, characterized by the presence of nitro and hydroxyl groups, as well as isopropyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diisopropyl-5-nitropyridin-2-ol typically involves the nitration of 4,6-Diisopropylpyridin-2-ol. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Diisopropyl-5-nitropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4,6-Diisopropyl-5-nitropyridin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4,6-Diisopropyl-5-nitropyridin-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
5-Nitropyridin-2-ol: Similar structure but lacks the isopropyl groups.
4,6-Diisopropylpyridin-2-ol: Lacks the nitro group.
3-Nitropyridine: Similar nitro group but different substitution pattern
Uniqueness: 4,6-Diisopropyl-5-nitropyridin-2-ol is unique due to the presence of both isopropyl and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
5-nitro-4,6-di(propan-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H16N2O3/c1-6(2)8-5-9(14)12-10(7(3)4)11(8)13(15)16/h5-7H,1-4H3,(H,12,14) |
Clé InChI |
OXQQACPEXOPYRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=O)NC(=C1[N+](=O)[O-])C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


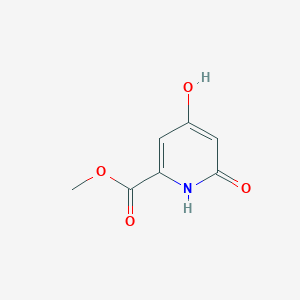

![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)

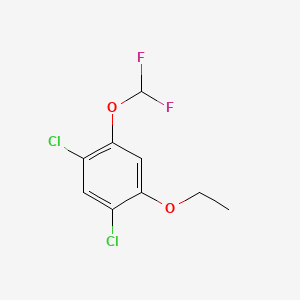
![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
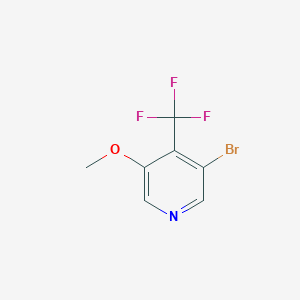
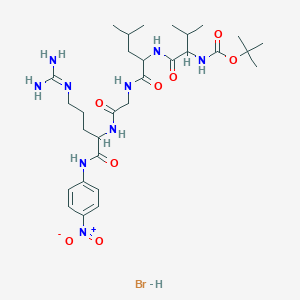
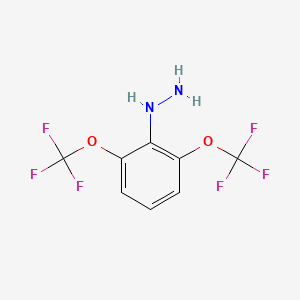
![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
